![molecular formula C19H22O3 B14713430 Ethyl 2-[hydroxy(diphenyl)methyl]butanoate CAS No. 7142-75-8](/img/structure/B14713430.png)
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a hydroxy(diphenyl)methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[hydroxy(diphenyl)methyl]butanoate typically involves the esterification of 2-[hydroxy(diphenyl)methyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, acidic or basic catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[hydroxy(diphenyl)methyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects. The ester group may also undergo hydrolysis, releasing the active hydroxy(diphenyl)methyl moiety.
Comparison with Similar Compounds
- Ethyl 2-methylbutanoate
- Ethyl 2-phenylbutanoate
- Ethyl 2-hydroxybutanoate
Comparison: Ethyl 2-[hydroxy(diphenyl)methyl]butanoate is unique due to the presence of the hydroxy(diphenyl)methyl group, which imparts distinct chemical and biological properties. Compared to ethyl 2-methylbutanoate and ethyl 2-phenylbutanoate, it has enhanced potential for hydrogen bonding and hydrophobic interactions, making it more versatile in chemical synthesis and biological applications. The hydroxy group also allows for further functionalization, expanding its utility in various fields.
Properties
CAS No. |
7142-75-8 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 2-[hydroxy(diphenyl)methyl]butanoate |
InChI |
InChI=1S/C19H22O3/c1-3-17(18(20)22-4-2)19(21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3 |
InChI Key |
FRDBLWGQNYXCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


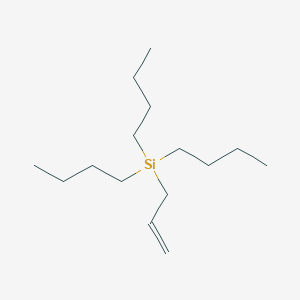
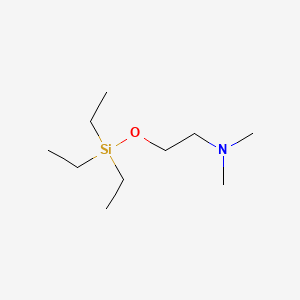


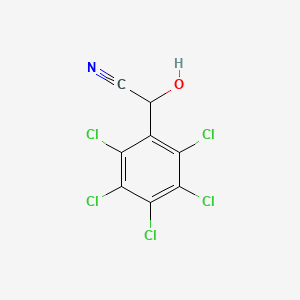
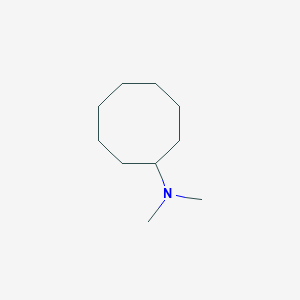
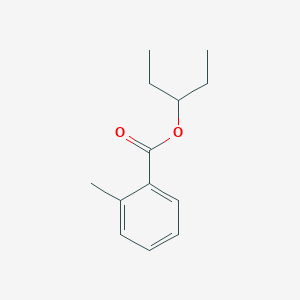


![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

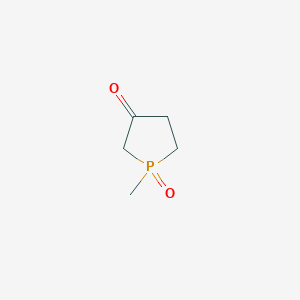
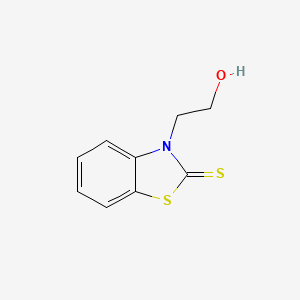
![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
